Oxibendazol

Übersicht

Beschreibung

- Die Verbindung ist in der Regel weiß bis gelblich gefärbt und kann in Form eines Pulvers, einer Tablette oder einer Paste gefunden werden .

Oxibendazol: ist ein Breitband-Anthelmintikum, das zur Familie der Benzimidazole gehört. Es wird hauptsächlich zum Schutz vor verschiedenen parasitären Wurminfektionen bei Tieren, einschließlich Pferden und einigen Haustieren, verwendet.

Wissenschaftliche Forschungsanwendungen

Veterinary Applications

1.1 Anthelmintic Efficacy

Oxibendazole is widely used to treat infections caused by roundworms, strongyles, pinworms, threadworms, and lungworms in horses and other livestock. A study conducted on horses with a known resistance to other benzimidazoles demonstrated that oxibendazole effectively reduced strongyle egg counts by approximately 82%, showcasing its efficacy against resistant parasites .

1.2 Resistance Management

The increasing resistance of equine parasites to common anthelmintics has prompted research into oxibendazole's effectiveness. In field studies, oxibendazole was shown to maintain efficacy where other treatments failed, indicating its potential role in managing resistance among equine populations .

Oncological Applications

Recent studies have highlighted the anticancer properties of oxibendazole. Research indicates that it can inhibit the growth of prostate cancer cells by modulating the expression of tumor suppressor genes such as microRNA-204 and p53. In xenograft models, oxibendazole treatment resulted in a significant reduction in tumor size compared to controls .

2.1 Mechanism of Action

The mechanism through which oxibendazole exerts its anticancer effects involves the inhibition of microtubule formation and glucose uptake, which are crucial for cancer cell proliferation. This suggests that oxibendazole could be further explored as a therapeutic agent in oncology .

Analytical Chemistry Applications

3.1 Selective Extraction Techniques

Oxibendazole's chemical properties have been utilized in analytical chemistry for the selective extraction of residues from animal-derived food products. A study developed molecularly imprinted polymers (MIPs) specifically designed for oxibendazole, achieving high recovery rates when extracting the drug from meat samples .

| Parameter | Value |

|---|---|

| Maximum Adsorption Capacity | 4.93 mg/g |

| Selectivity Coefficient Range | 1.3 to 16.9 |

| Reusability | Maintained after five cycles |

This innovative approach demonstrates the potential for oxibendazole's application in food safety testing and regulatory compliance.

Case Studies and Research Findings

Several case studies have documented the diverse applications of oxibendazole:

- Equine Studies : Field studies evaluating the efficacy of oxibendazole against resistant strongyles showed significant reductions in egg counts, supporting its use as a primary treatment option .

- Cancer Research : In vitro studies confirmed that oxibendazole inhibits prostate cancer cell growth significantly, with half-maximal inhibitory concentration values indicating potent activity against cancer cells .

- Food Safety Analysis : The development of molecularly imprinted polymers for extracting oxibendazole residues from meat samples illustrates its role in enhancing food safety protocols .

Wirkmechanismus

Target of Action

Oxibendazole primarily targets the tubulin beta-4B chain in organisms . Tubulin is a structural protein of microtubules, which are important organelles involved in the motility, division, and secretion processes of cells in all living organisms .

Mode of Action

Oxibendazole interacts with its target by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules . This interaction leads to degenerative alterations in the tegument and intestinal cells of the worm .

Biochemical Pathways

The inhibition of microtubule assembly by Oxibendazole affects the uptake of glucose by the larval and adult stages of the susceptible parasites, leading to the depletion of their glycogen stores . This blocks the energy management mechanism of the worms, which are then paralyzed and eventually die or are expelled .

Pharmacokinetics

Oxibendazole, like most benzimidazoles, is almost insoluble in water and is poorly absorbed into the bloodstream when administered orally .

Result of Action

The molecular and cellular effects of Oxibendazole’s action include degenerative changes in the endoplasmic reticulum, the mitochondria of the germinal layer, and the subsequent release of lysosomes . These changes result in decreased production of adenosine triphosphate (ATP), which is the energy required for the survival of the helminth . Due to diminished energy production, the parasite is immobilized and eventually dies .

Action Environment

The action, efficacy, and stability of Oxibendazole can be influenced by environmental factors. For instance, the rate of passage of Oxibendazole is slowed by the rumen or cecum in ruminants and horses, which increases its efficacy against immature and arrested larvae and adult nematodes .

Biochemische Analyse

Biochemical Properties

Oxibendazole interacts with tubulin, a structural protein of microtubules . It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This interaction plays a crucial role in the biochemical reactions involving Oxibendazole.

Cellular Effects

Oxibendazole causes degenerative alterations in the tegument and intestinal cells of the worm . The loss of the cytoplasmic microtubules leads to impaired uptake of glucose by the larval and adult stages of the susceptible parasites, and depletes their glycogen stores .

Molecular Mechanism

Oxibendazole exerts its effects at the molecular level by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules . This leads to degenerative changes in the endoplasmic reticulum, the mitochondria of the germinal layer, and the subsequent release of lysosomes, resulting in decreased production of adenosine triphosphate (ATP), which is the energy required for the survival of the helminth . Due to diminished energy production, the parasite is immobilized and eventually dies .

Temporal Effects in Laboratory Settings

It is known that Oxibendazole has a significant impact on the survival of helminths, leading to their eventual death .

Dosage Effects in Animal Models

Livestock, horses, and pets usually tolerate Oxibendazole very well . In horses and ruminants, no toxic effects were recorded when administered at 60x the therapeutic dose . Sheep tolerated unique oral doses of 300 to 600 mg/kg, or daily doses of 10 to 50 mg/kg/day during 5 days without showing toxic symptoms .

Metabolic Pathways

The metabolic pathways of Oxibendazole involve its interaction with tubulin, a structural protein of microtubules

Vorbereitungsmethoden

- Die Synthese von Oxibendazol umfasst mehrere Schritte:

Alkylierung: 4-Hydroxyacetamid reagiert mit n-Propyl-bromid in Gegenwart von Kaliumhydroxid, um ein Ether-Zwischenprodukt zu erhalten.

Nitrierung und Reduktion: Nitrierung des Etherprodukts erfolgt an der Position ortho zur Amidgruppe, gefolgt von Reduktion, um ein Phenylendiamin-Derivat zu bilden.

Aromatische Cyclisierung und Eliminierung: Die Reaktion mit S-Methyl-isothioharnstoff führt zur Bildung eines Guanidin-Derivats, das dann Methylmercaptan eliminiert, um das 2-Aminobenzimidazol-System zu ergeben.

Acylierung: Die Acylierung mit Methylchloroformiat führt zur Bildung von this compound.

Analyse Chemischer Reaktionen

Reaktionen: Oxibendazol kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen hängen von der gewünschten Umwandlung ab. Beispielsweise beinhaltet die Acylierung mit Methylchloroformiat die Verwendung des Chloroformiat-Reagenzes.

Hauptprodukte: Das Hauptprodukt, das bei der Acylierungsschritt gebildet wird, ist this compound selbst.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Die starke anthelmintische Aktivität von Oxibendazol unterscheidet es von anderen Verbindungen.

Ähnliche Verbindungen: Obwohl this compound einzigartig ist, teilen andere Benzimidazol-Derivate (wie Fenbendazol) ähnliche Wirkmechanismen und Anwendungen.

Biologische Aktivität

Oxibendazole (OBZ) is a benzimidazole derivative primarily known for its anthelmintic properties, particularly in veterinary medicine. However, recent studies have revealed its potential in oncology, particularly in inhibiting prostate cancer cell growth. This article explores the biological activity of oxibendazole, detailing its mechanisms of action, efficacy against various parasites, and emerging therapeutic applications.

Overview of Oxibendazole

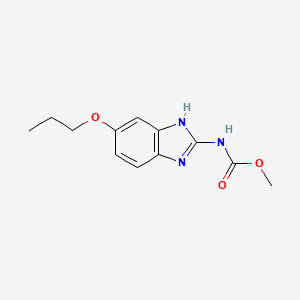

- Chemical Structure : Oxibendazole is chemically known as methyl-5-n-propoxy-2-benzimidazole-carbamate.

- Primary Use : Traditionally used to treat infections caused by gastrointestinal parasites in livestock and pets.

Oxibendazole exerts its biological effects through several mechanisms:

- Anthelmintic Activity :

-

Anti-Cancer Effects :

- Recent studies indicate that OBZ inhibits the growth of prostate cancer cells (PCa), specifically the 22Rv1 and PC-3 cell lines.

- The half-maximal inhibitory concentrations (IC50) were reported at 0.25 µM for 22Rv1 cells and 0.64 µM for PC-3 cells .

- OBZ treatment led to increased expression of tumor suppressor genes such as p53 and microRNA-204, which are pivotal in regulating cell apoptosis .

Efficacy Against Helminths

A series of studies have demonstrated the effectiveness of oxibendazole against various parasitic infections:

| Parasite | Efficacy (%) | Study Reference |

|---|---|---|

| Ascaris suum | 100% | |

| Trichocephalus spp. | 100% | |

| Metastrongylus spp. | 100% | |

| Benzimidazole-resistant strongyles | 98% |

These results indicate that OBZ is highly effective even against strains resistant to other anthelmintics.

Prostate Cancer Treatment

A significant study highlighted the potential of oxibendazole in treating prostate cancer:

- Study Design : In vitro and in vivo models were used to assess the impact of OBZ on prostate cancer cells.

- Findings :

Safety and Toxicity

Research indicates that oxibendazole has a favorable safety profile when administered at recommended dosages. Long-term studies have shown no significant adverse effects on major organs such as the liver and kidneys in animal models . However, monitoring for potential side effects remains crucial, especially with prolonged use.

Eigenschaften

IUPAC Name |

methyl N-(6-propoxy-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOCRURYZCVHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045625 | |

| Record name | Oxibendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Oxibendazole causes degenerative alterations in the tegument and intestinal cells of the worm by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules. The loss of the cytoplasmic microtubules leads to impaired uptake of glucose by the larval and adult stages of the susceptible parasites, and depletes their glycogen stores. Degenerative changes in the endoplasmic reticulum, the mitochondria of the germinal layer, and the subsequent release of lysosomes result in decreased production of adenosine triphosphate (ATP), which is the energy required for the survival of the helminth. Due to diminished energy production, the parasite is immobilized and eventually dies. | |

| Record name | Oxibendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

20559-55-1 | |

| Record name | Oxibendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20559-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxibendazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020559551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxibendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxibendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxibendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxibendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXIBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/022N12KJ0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.